
4-(5-Oxo-5-phenyl-1,3-pentadienyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(5-Oxo-5-phenyl-1,3-pentadienyl)benzenesulfonamide is a compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as 4-Phenyl-1,3-pentadien-5-one-4-sulfonamide or PPDPS. It is a yellow crystalline powder that has a molecular weight of 325.37 g/mol and a melting point of 177-179°C.
作用机制
The mechanism of action of PPDPS is not fully understood. However, studies have shown that PPDPS can inhibit the activity of carbonic anhydrase by binding to the active site of the enzyme. In addition, PPDPS can induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
PPDPS has been shown to have various biochemical and physiological effects. Inhibition of carbonic anhydrase activity can lead to a decrease in the production of bicarbonate ions, resulting in a decrease in the pH of the blood. In addition, inhibition of carbonic anhydrase activity can lead to a decrease in the production of aqueous humor, resulting in a decrease in intraocular pressure. The anti-inflammatory properties of PPDPS can lead to a decrease in the production of pro-inflammatory cytokines, resulting in a decrease in inflammation.
实验室实验的优点和局限性
PPDPS has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. In addition, PPDPS has good solubility in organic solvents, making it easy to handle in lab experiments. One limitation is that PPDPS is not very stable and can decompose over time, making it difficult to store for long periods.
未来方向
There are several future directions for the study of PPDPS. One direction is to investigate the potential of PPDPS as a drug candidate for the treatment of various diseases such as cancer and inflammatory diseases. Another direction is to investigate the potential of PPDPS as a material for the development of organic electronics. Finally, further studies are needed to fully understand the mechanism of action of PPDPS and its biochemical and physiological effects.
合成方法
PPDPS can be synthesized through a reaction between 4-chlorobenzenesulfonyl chloride and 4-phenyl-1,3-pentadien-5-one in the presence of a base such as pyridine. The reaction takes place at room temperature and the product is obtained through crystallization.
科学研究应用
PPDPS has been studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and material science. In medicinal chemistry, PPDPS has been investigated for its anticancer properties. Studies have shown that PPDPS can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, PPDPS has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
In biochemistry, PPDPS has been studied for its ability to inhibit the activity of carbonic anhydrase. Carbonic anhydrase is an enzyme that plays a crucial role in various physiological processes such as acid-base balance, respiration, and bone resorption. Inhibiting the activity of carbonic anhydrase can lead to the development of drugs for the treatment of various diseases such as glaucoma, epilepsy, and osteoporosis.
In material science, PPDPS has been investigated for its potential applications in the development of organic electronics. PPDPS has been shown to have good solubility in organic solvents, making it a potential candidate for the development of organic semiconductors.
属性
产品名称 |
4-(5-Oxo-5-phenyl-1,3-pentadienyl)benzenesulfonamide |
|---|---|
分子式 |
C17H15NO3S |
分子量 |
313.4 g/mol |
IUPAC 名称 |
4-[(1E,3E)-5-oxo-5-phenylpenta-1,3-dienyl]benzenesulfonamide |
InChI |
InChI=1S/C17H15NO3S/c18-22(20,21)16-12-10-14(11-13-16)6-4-5-9-17(19)15-7-2-1-3-8-15/h1-13H,(H2,18,20,21)/b6-4+,9-5+ |
InChI 键 |
HUWZFVXNSFIUHG-REZHQCRGSA-N |
手性 SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C=C/C2=CC=C(C=C2)S(=O)(=O)N |
SMILES |
C1=CC=C(C=C1)C(=O)C=CC=CC2=CC=C(C=C2)S(=O)(=O)N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)C=CC=CC2=CC=C(C=C2)S(=O)(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(2,5-Dimethylphenyl)amino]-2-oxoethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate](/img/structure/B271251.png)

![2-[(2,5-Dimethylphenyl)amino]-2-oxoethyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B271253.png)
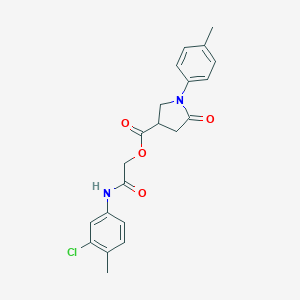
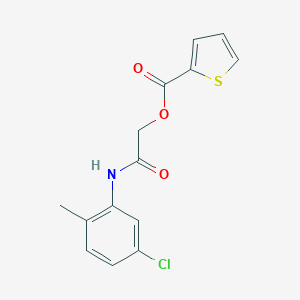

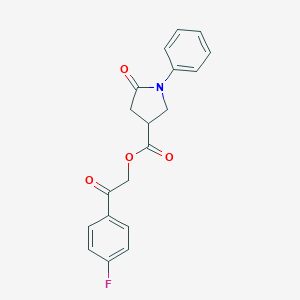
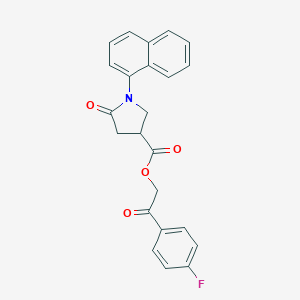
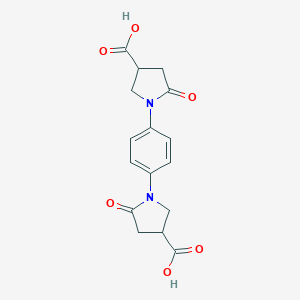
![N-[4-(4-morpholinylcarbonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B271269.png)
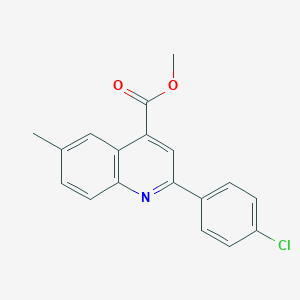
![N-(3-{[3-(2-furoylamino)anilino]carbonyl}phenyl)-2-furamide](/img/structure/B271273.png)
![5-chloro-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B271275.png)
![5-chloro-3-hydroxy-1-(2-methylbenzyl)-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B271276.png)